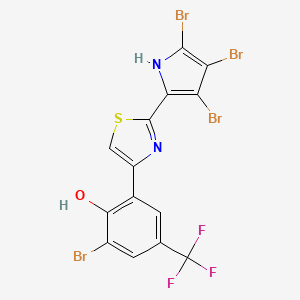
Repaglinide M2-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Repaglinide M2-D5 is a deuterated metabolite of Repaglinide, an oral antihyperglycemic agent used to manage type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which stimulate insulin release from the pancreas by binding to β cells . This compound is specifically labeled with deuterium, which can be used in various scientific research applications, including pharmacokinetic studies and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :
Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.
Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.
Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Repaglinide M2-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Repaglinide M2-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide in the body.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Repaglinide.
Drug-Drug Interaction Studies: Used to investigate potential interactions between Repaglinide and other drugs.
Biological Research: Employed in studies related to insulin secretion and glucose metabolism.
Industrial Applications: Used in the development of new formulations and delivery systems for Repaglinide.
Mechanism of Action
Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .
Comparison with Similar Compounds
Repaglinide M2-D5 is compared with other similar compounds in the meglitinide class, such as:
Nateglinide: Another meglitinide that stimulates insulin release but has a shorter duration of action compared to Repaglinide.
Mitiglinide: Similar to Repaglinide but with different pharmacokinetic properties and metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2 |
InChI Key |
ZOMBGPVQRXZSGW-NTSVIFQKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


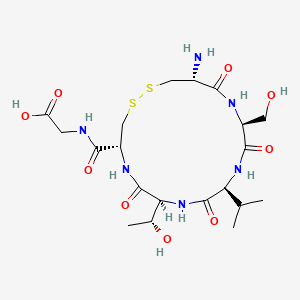

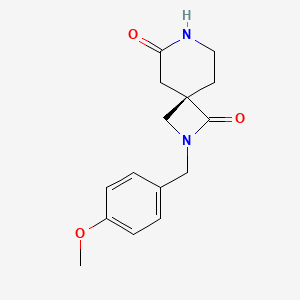

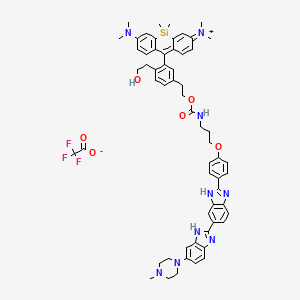
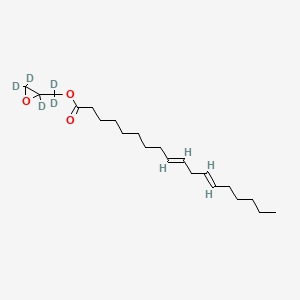
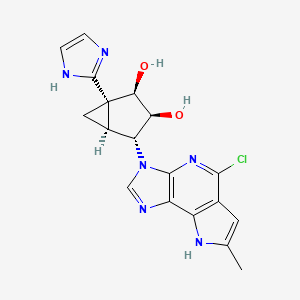
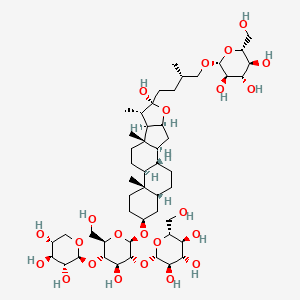
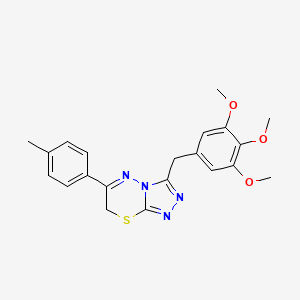
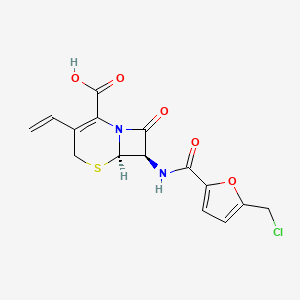

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
